13-(Hydroxyimino)tetracosan-12-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(Hydroxyimino)tetracosan-12-OL is a long-chain fatty alcohol derivative This compound is characterized by the presence of a hydroxyimino group at the 13th carbon and a hydroxyl group at the 12th carbon of the tetracosane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Hydroxyimino)tetracosan-12-OL typically involves multi-step organic reactions. One common method is the oxidation of tetracosanol to introduce the hydroxyimino group. This can be achieved using reagents like hydroxylamine under controlled conditions. The hydroxyl group at the 12th carbon can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and reduction processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
13-(Hydroxyimino)tetracosan-12-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be further oxidized to form oxime derivatives.
Reduction: The hydroxyimino group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino-tetracosane derivatives.
Substitution: Ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
13-(Hydroxyimino)tetracosan-12-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 13-(Hydroxyimino)tetracosan-12-OL involves its interaction with cellular membranes and enzymes. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The hydroxyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can modulate various biological processes, including inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracosanol: A long-chain fatty alcohol with a hydroxyl group at the terminal carbon.
Tetracosan-1-ol: Similar structure but with the hydroxyl group at the first carbon.
Oxime derivatives of long-chain alcohols: Compounds with similar functional groups but different chain lengths.
Uniqueness
13-(Hydroxyimino)tetracosan-12-OL is unique due to the specific positioning of the hydroxyimino and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
66644-44-8 |
---|---|
Molekularformel |
C24H49NO2 |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
13-hydroxyiminotetracosan-12-ol |
InChI |
InChI=1S/C24H49NO2/c1-3-5-7-9-11-13-15-17-19-21-23(25-27)24(26)22-20-18-16-14-12-10-8-6-4-2/h24,26-27H,3-22H2,1-2H3 |
InChI-Schlüssel |
QHZDJLZKONGYGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C(=NO)CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.